molecular formula C25H35N3O6 B8201730 Ivaltinostat (formic)

Ivaltinostat (formic)

Cat. No.: B8201730
M. Wt: 473.6 g/mol
InChI Key: VEXVTHBGCTTXEI-DOELHFPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CG-200745, also known as Ivaltinostat formic, is a novel hydroxamate-based pan-histone deacetylase inhibitor. It is being developed for its potential anti-tumorigenic and anti-fibrotic properties. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an accumulation of acetylated histones and other proteins, which can affect gene expression and induce cell cycle arrest, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CG-200745 involves the incorporation of a hydroxamic acid moiety, which is essential for binding zinc at the bottom of the catalytic pocket of histone deacetylase enzymes. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of CG-200745 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

CG-200745 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of CG-200745, which may have different biological activities and properties .

Scientific Research Applications

CG-200745 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and protein acetylation.

    Biology: Investigated for its role in modulating cellular processes such as cell cycle arrest, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including prostate cancer, non-small cell lung cancer, and cholangiocarcinoma.

    Industry: Potential applications in the development of anti-tumorigenic and anti-fibrotic therapies.

Mechanism of Action

CG-200745 exerts its effects by inhibiting histone deacetylase enzymes. The hydroxamic acid moiety of CG-200745 binds to the zinc ion at the catalytic pocket of histone deacetylase, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, which can alter gene expression and induce cellular processes such as cell cycle arrest, differentiation, and apoptosis. Additionally, CG-200745 has been shown to induce the accumulation of the tumor suppressor protein p53, promote p53-dependent transactivation, and enhance the expression of proteins such as MDM2 and p21 .

Comparison with Similar Compounds

CG-200745 is unique among histone deacetylase inhibitors due to its potent and broad-spectrum activity. Similar compounds include:

CG-200745 stands out due to its enhanced water solubility and stability in its formic salt form, making it a promising candidate for further development and clinical applications .

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXVTHBGCTTXEI-DOELHFPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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